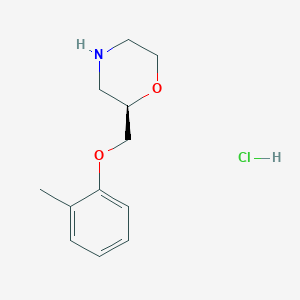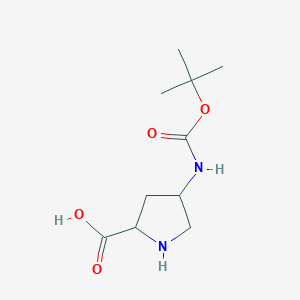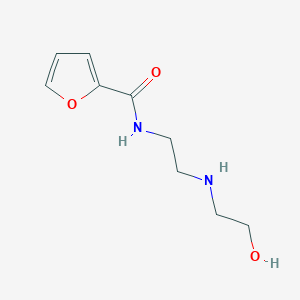
N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-aminoethanol and ethylenediamine. The reaction is carried out under mild conditions, often supported by microwave radiation to enhance the reaction rate and yield . Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its efficiency and ability to produce high yields. The process involves the optimization of reaction time, solvent, and substrate amounts to ensure the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, amines, and substituted furan derivatives .
Scientific Research Applications
N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex furan derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the production of bio-based chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring is known to participate in various biochemical reactions, potentially inhibiting the growth of microorganisms by interfering with their metabolic processes . The amino and hydroxyl groups may also play a role in binding to specific enzymes or receptors, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: A simpler derivative with similar biological activities.
N-(Furan-2-ylmethyl)furan-2-carboxamide: Another furan derivative with potential antibacterial properties.
Furan-2,5-dicarboxylic acid: A related compound used in the production of bio-based polymers.
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C9H14N2O3/c12-6-5-10-3-4-11-9(13)8-2-1-7-14-8/h1-2,7,10,12H,3-6H2,(H,11,13) |
InChI Key |
MRWQERNLCBNQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B15053192.png)
![Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B15053197.png)
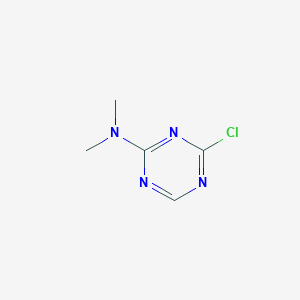
![N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B15053206.png)
![4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15053213.png)
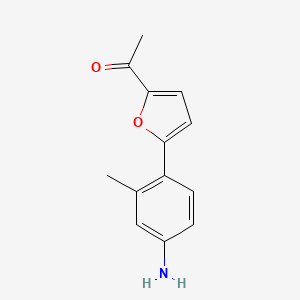
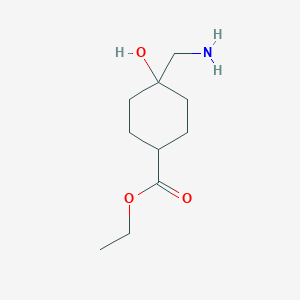
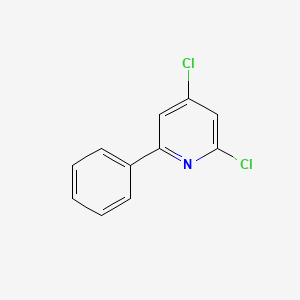
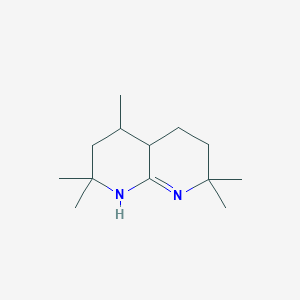
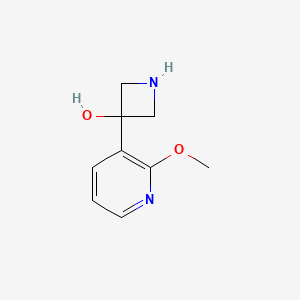
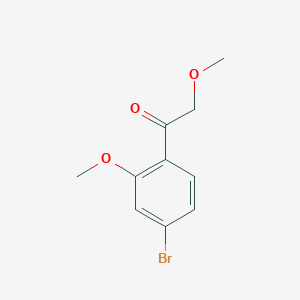
![1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B15053263.png)
